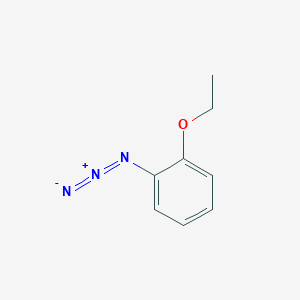

1-Azido-2-ethoxybenzene

Overview

Description

Synthesis Analysis

Azides are used in the synthesis of various heterocycles . Organic azides have synthesized various heterocycles of the five-member ring with one heteroatom, such as pyrroles. They are also involved in synthesizing heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .Chemical Reactions Analysis

Organic azides, such as 1-Azido-2-ethoxybenzene, have various applications in chemical reactions. They can participate in intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . These reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .Scientific Research Applications

Thermal Decomposition Studies : 1-Azido-2-ethoxybenzene and similar azido compounds are studied for their thermal decomposition properties. For example, 2-Methoxyazidobenzene, a closely related compound, is used as a model for α-azido heterocycles in thermal decomposition studies. This research helps understand electrostatic stabilization within charge-separated transition states, which is significant in thermolyses of α-azido heterocycles (L'abbé, Dyall, Meersman, & Dehaen, 1994).

Ring Contraction and Substitution Reactions : Research on azidobenzene derivatives, closely related to this compound, reveals insights into ring contraction and substitution reactions. For instance, azidobenzene compounds show nitrogen loss and ring contraction at high temperatures, yielding new complex structures (Munro & Pauson, 1978).

Photoreaction Studies : The crystalline-state photoreaction of azido compounds, like 1-azido-2-nitrobenzene, has been investigated, revealing the formation of new heterocycles. This research provides valuable insights into the photochemical behavior of azido derivatives (Takayama et al., 2003).

Host-Guest Chemistry : Studies involving ethoxybenzene derivatives have explored their binding behaviors in host-guest chemistry. This research is significant for understanding how these compounds interact in complex molecular systems (Song, Wang, Guo, & Bai, 2008).

5

. Conformational Analysis : The conformational properties of ethoxybenzene, a structurally similar compound to this compound, have been studied using laser-jet spectroscopy and theoretical calculations. These studies are crucial for understanding the molecular structure and behavior of such compounds (Egawa, Yamamoto, & Daigoku, 2010).

Electrosynthesis and Characterization of Polymers : Research on derivatives of ethoxybenzene, like 1-methoxy-4-ethoxybenzene, has led to the electrosynthesis of new polymers. These studies provide insights into the structural characterization and potential applications of these polymers in various fields (Moustafid et al., 1991).

Creation of New Organic Compounds : The synthesis of new derivatives containing the eugenol ring has been explored, utilizing compounds like 1-azido-4-methylbenzene. This research contributes to the development of novel organic compounds with potential applications in various industries (Taia et al., 2021).

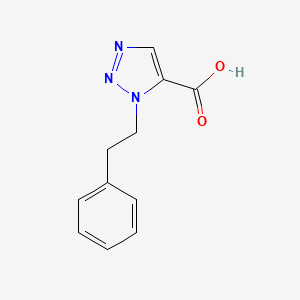

Synthesis of Triazole Derivatives : The synthesis of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, using 1-azido-4-ethoxybenzene as a starting reagent, has been achieved. This research showcases the potential of azido compounds in creating complex organic molecules (Pokhodylo & Obushak, 2022).

Safety and Hazards

While specific safety and hazard information for 1-Azido-2-ethoxybenzene was not found, azides in general can pose risks. Azide exposure can occur through inhalation, ingestion, or absorption. Symptoms of exposure may include irritation to the eyes and skin, dizziness, blurred vision, weakness/exhaustion, low blood pressure, heart arrhythmia, kidney effects, convulsions, and respiratory failure .

Future Directions

Mechanism of Action

Target of Action

The primary target of 1-Azido-2-ethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and a key target for reactions .

Mode of Action

This compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by this compound involves the synthesis of 2-thiolated benzimidazoles . The compound works as an acceptor of various thio radicals, followed by denitrogenative annulation of the resulting imidoyl radical intermediates to the azido group, with nitrogen loss as the only process involving high bond-forming efficiency .

Pharmacokinetics

Similar compounds like [18f]fluoroethyl azide ([18f]1-azido-2-fluoroethane, [18f] fea) have been used as a prosthetic group for rapid radiolabeling of precursor compounds . This suggests that this compound may also have potential in the field of PET imaging and radiochemistry .

Result of Action

The result of the action of this compound is the formation of 2-thiolated benzimidazoles . This is achieved through a denitrogenative annulation process .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of nitro groups can affect the extrusion of N2 from aromatic azide-based compounds . .

Properties

IUPAC Name |

1-azido-2-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-2-12-8-6-4-3-5-7(8)10-11-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZLDVQRXHDCRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313618 | |

| Record name | 1-Azido-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092774-34-9 | |

| Record name | 1-Azido-2-ethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092774-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azido-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

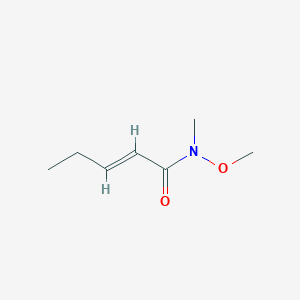

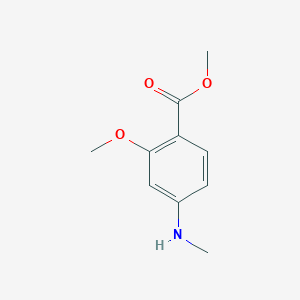

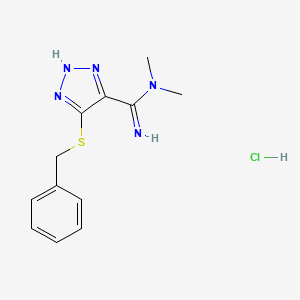

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide](/img/structure/B1649873.png)

![1-[2-(diethylamino)-2-oxoethyl]-N-[2-(3-fluorophenyl)ethyl]triazole-4-carboxamide](/img/structure/B1649876.png)

![Benzenesulfonamide, 4-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-](/img/structure/B1649877.png)

![4-Biphenylyl{1-[3-(methylthio)propanoyl]-3-piperidinyl}methanone](/img/structure/B1649885.png)

![1,2-Benzenediol, 4-[(4-methylphenyl)sulfonyl]-](/img/structure/B1649888.png)

![1-Cyclohexyl-4-[(6-methylpyridin-2-yl)methyl]-6-(pyridin-2-ylmethoxy)-1,4-diazepan-2-one](/img/structure/B1649889.png)